molecular formula C8H7NO3S2 B8716862 5-hydroxy-1-benzothiophene-2-sulfonamide

5-hydroxy-1-benzothiophene-2-sulfonamide

Cat. No.: B8716862
M. Wt: 229.3 g/mol
InChI Key: IGYDWQWQYFXSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1-benzothiophene-2-sulfonamide (CAS 96804-01-2) is a benzo[b]thiophene derivative with the molecular formula C 8 H 7 NO 3 S 2 and an average mass of 229.268 Da . This compound belongs to a class of five-membered heterocyclic sulfonamides, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological attributes and their role as bio-isosteric replacements for phenyl rings . The core benzothiophene structure is a significant pharmacophore, with the sulfur atom in the thiophene ring enhancing drug-receptor interactions through additional hydrogen bonding . The primary research application of this compound is as a potential inhibitor of carbonic anhydrase (CA) isoforms . Heterocyclic sulfonamides, particularly those based on five-membered rings like thiophene, are a principal class of carbonic anhydrase inhibitors (CAIs) and have been extensively studied due to their high potency and selectivity . Historically, research dating back to 1945 identified thiophene-2-sulfonamide as a more effective CAI than sulfanilamide, establishing the importance of this heterocyclic class . The sulfonamide group (SO 2 NH 2 ) in such molecules acts as a zinc-binding group, coordinating with the Zn 2+ ion at the active site of carbonic anhydrase enzymes . Inhibition of these enzymes is a validated mechanism with therapeutic potential in areas including glaucoma, epilepsy, obesity, and cancer . Related benzothiophene-2-sulfonamide derivatives have been specifically patented for their capacity to lower elevated intraocular pressure . This product is intended for research purposes, such as investigating enzyme inhibition mechanisms, structure-activity relationship (SAR) studies for drug discovery, and exploring new therapeutic applications. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO3S2

Molecular Weight

229.3 g/mol

IUPAC Name

5-hydroxy-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12)

InChI Key

IGYDWQWQYFXSNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(S2)S(=O)(=O)N

Origin of Product

United States

The Benzothiophene Scaffold: a Privileged Structure in Medicinal Chemistry

The benzothiophene (B83047) scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. The structural rigidity and lipophilic nature of the benzothiophene core allow it to effectively interact with the active sites of various enzymes and receptors.

The significance of the benzothiophene scaffold is underscored by its presence in a number of clinically approved drugs and investigational agents. nih.govias.ac.in Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

Anticancer: Benzothiophene-based compounds have been explored as inhibitors of various kinases and other targets implicated in cancer progression. nih.govias.ac.in

Antimicrobial: The scaffold has been incorporated into molecules exhibiting activity against a range of bacterial and fungal pathogens. nih.govnih.gov

Anti-inflammatory: Derivatives have shown potential in modulating inflammatory pathways. nih.govnih.gov

Antiviral: Research has indicated the potential for benzothiophene-containing molecules to inhibit viral replication. nih.gov

Central Nervous System (CNS) Activity: The scaffold is a component of molecules designed to treat CNS disorders. ias.ac.in

The diverse biological activities of benzothiophene derivatives have spurred extensive structure-activity relationship (SAR) studies, aimed at understanding how modifications to the scaffold influence its therapeutic effects. nih.gov

The Sulfonamide Moiety: a Key Modulator of Biological Activity

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug discovery and development, with a rich history dating back to the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. rsc.orgmdpi.com Beyond its well-established antibacterial properties, the sulfonamide moiety is a versatile pharmacophore that can be incorporated into molecules to modulate a wide range of biological activities. rsc.orgresearchgate.net

The ability of the sulfonamide group to act as a zinc-binding group is a key feature that underpins its inhibitory activity against a class of enzymes known as metalloenzymes, most notably the carbonic anhydrases. researchgate.net By coordinating with the zinc ion in the active site, sulfonamides can effectively block the enzyme's catalytic function. researchgate.net

The biological roles of the sulfonamide moiety extend to various therapeutic areas:

Carbonic Anhydrase Inhibition: This is a primary mechanism for sulfonamides used as diuretics, anti-glaucoma agents, and in the treatment of certain neurological disorders. researchgate.netresearchgate.net

Anticancer Activity: Sulfonamide-containing compounds have been investigated as inhibitors of carbonic anhydrase isoforms that are overexpressed in tumors, as well as inhibitors of other cancer-related targets. researchgate.netresearchgate.net

Anti-inflammatory Effects: Certain sulfonamides exhibit anti-inflammatory properties, contributing to their use in conditions like rheumatoid arthritis. researchgate.net

Antiviral and Antifungal Activity: The sulfonamide group is present in various antimicrobial agents beyond the initial sulfa drugs. rsc.orgresearchgate.net

The ease of synthesis and the ability to readily modify the sulfonamide group make it an attractive component for medicinal chemists aiming to fine-tune the pharmacological profile of a lead compound. documentsdelivered.com

Biological Activities and Mechanistic Investigations of 5 Hydroxy 1 Benzothiophene 2 Sulfonamide

Enzyme Inhibition Profiles

Carbonic Anhydrase Isoform Inhibition

Derivatives of benzothiophene (B83047) sulfonamides have demonstrated notable inhibitory activity against several isoforms of carbonic anhydrase (CA), a family of metalloenzymes crucial for various physiological processes. Unsubstituted sulfonamides within this class have shown potent inhibition of human carbonic anhydrase (hCA) isoforms I, II, and IX. nih.gov

Specifically, these compounds exhibited inhibition constants (Ki) in the range of 63-138 nM for hCA I, 6.3-8.8 nM for hCA II, and 2.8-15 nM for the tumor-associated hCA IX. nih.gov This level of potency surpasses that of some clinically used CA inhibitors like acetazolamide and methazolamide. nih.gov Notably, some derivatives displayed selectivity for inhibiting the tumor-associated hCA IX over the cytosolic hCA II, a desirable characteristic for potential anticancer agents. nih.gov The development of isoform-selective CA inhibitors is a key objective in drug design to minimize off-target effects. nih.govunifi.it

Table 1: Inhibition Constants (Ki) of Benzothiophene Sulfonamides against Carbonic Anhydrase Isoforms

Carbonic Anhydrase Isoform Inhibition Constant (Ki) Range
hCA I 63-138 nM
hCA II 6.3-8.8 nM

Inflammasome Pathway Modulation, Specifically NLRP3 Inhibition

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. researchgate.netresearchgate.netnih.gov Pharmacological inhibition of the NLRP3 inflammasome is a significant therapeutic goal. nih.gov While direct studies on 5-hydroxy-1-benzothiophene-2-sulfonamide's effect on the NLRP3 inflammasome are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated as NLRP3 inhibitors. nih.gov These efforts aim to develop compounds that can directly bind to and inhibit the NLRP3 sensor protein, thereby preventing its oligomerization and the subsequent inflammatory cascade. researchgate.net

Kinase Inhibition, including Multi-Kinase Targeting and Cyclin-Dependent Kinase 5 (CDK5)

Recent research has highlighted the potential of 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors with promising anti-cancer activity. nih.govresearchgate.net A particular derivative, featuring a 5-hydroxybenzothiophene hydrazide scaffold, demonstrated potent inhibition against several key kinases. nih.gov This compound, designated 16b, exhibited IC50 values of 11 nM against Clk4, 87 nM against DRAK1, 125.7 nM against haspin, 163 nM against Clk1, 284 nM against Dyrk1B, and 353.3 nM against Dyrk1A. nih.gov

The strategic modification of a 5-methoxybenzothiophene-2-carboxamide scaffold to a 5-hydroxy derivative broadened the inhibitory effect to include Dyrk1A and Dyrk1B kinases. dntb.gov.uanih.gov This approach of creating multi-target kinase inhibitors is considered an attractive strategy for treating complex diseases like cancer. mdpi.com

Table 2: Multi-Kinase Inhibition Profile of a 5-Hydroxybenzothiophene Hydrazide Derivative (Compound 16b)

Kinase Target IC50 Value (nM)
Clk4 11
DRAK1 87
Haspin 125.7
Clk1 163
Dyrk1B 284

Hydrolase and Other Enzyme Inhibition (e.g., Chymase, Lactoperoxidase, Urease, Cholinesterases)

The benzo[b]thiophene-2-sulfonamide scaffold has been identified as a promising starting point for the development of human chymase inhibitors. nih.gov Through substituent analysis of a lead compound discovered via in silico screening, researchers developed potent and selective chymase inhibitors. nih.gov One such derivative, TY-51076, demonstrated a high potency with an IC50 value of 56 nM and exhibited excellent selectivity for chymase over chymotrypsin and cathepsin G (over 400-fold). nih.gov

Histone Acetyltransferase (HAT) Inhibition

Histone acetyltransferases (HATs) are enzymes that play a crucial role in transcriptional regulation and have been implicated in various diseases, including cancer and inflammatory conditions. medchemexpress.comnih.gov Consequently, HAT inhibitors are being explored as potential therapeutic agents. nih.govresearchgate.net While the direct inhibition of HATs by this compound is not specified, the broader search for novel HAT inhibitors is an active area of research. nih.gov

HIV-1 Protease Inhibition

Sulfonamide-containing compounds have been a focus in the development of HIV-1 protease inhibitors. nih.govresearchgate.net HIV protease is an essential enzyme for the replication of the virus, making it a key therapeutic target. nih.govnih.gov Novel classes of sulfonamides have been synthesized and shown to act as potent inhibitors of both HIV-1 and HIV-2 protease. bioworld.com Some of these inhibitors have demonstrated Ki values of less than 1 nM against HIV-1 protease in vitro. bioworld.com The general strategy involves designing molecules that mimic the transition state of the substrate, thereby blocking the active site of the enzyme. nih.gov

Antimicrobial Activity Studies

Antibacterial Mechanisms and Spectrum of Activity

Sulfonamides generally exert their antibacterial action by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids and some amino acids. By blocking the synthesis of folic acid, sulfonamides inhibit bacterial growth and replication, leading to a bacteriostatic effect.

The spectrum of activity for sulfonamides is typically broad, encompassing a wide range of Gram-positive and Gram-negative bacteria. However, the emergence of widespread resistance has limited their clinical use against many bacterial strains. The mechanisms of resistance often involve mutations in the gene encoding for DHPS, which reduces the affinity of the enzyme for sulfonamides, or the acquisition of alternative pathways for folic acid synthesis.

While detailed data for this compound is not available, a study on related 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated antibacterial efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. One compound, in particular, exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against resistant bacterial strains.

Biofilm Formation Inhibition

Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antibiotic treatments. Some sulfonamide derivatives have been investigated for their ability to inhibit biofilm formation.

Research on C-glycosidic inhibitors of the Pseudomonas aeruginosa lectin LecB, which included sulfonamide-containing compounds, has shown potent inhibition of biofilm formation. Two C-glycosidic sulfonamides demonstrated a significant reduction in P. aeruginosa biofilm formation by more than 80% and 90%, respectively, at a concentration of 100 μM. This suggests that certain sulfonamide derivatives can interfere with the mechanisms of biofilm establishment. However, specific studies on the effect of this compound on biofilm formation have not been identified in the current literature.

Antitumor Mechanisms and Cellular Effects

Recent studies have highlighted the potential of benzothiophene sulfonamide derivatives as anticancer agents, demonstrating their ability to influence key cellular processes involved in tumor progression.

Cell Cycle Arrest Induction

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several sulfonamide derivatives have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their growth.

Studies on various sulfonamide derivatives have demonstrated their ability to cause cell cycle arrest at different phases. For instance, certain sulfonamides have been reported to induce G1 phase arrest. A series of novel 2-thiouracil-5-sulfonamide derivatives were found to induce cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon cancer and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. Another study on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety showed that one compound induced cell cycle arrest in the subG0 phase in AGS gastric adenocarcinoma cells. This suggests that the benzothiophene sulfonamide scaffold could potentially be modified to target specific phases of the cell cycle.

Table 1: Effect of Selected Sulfonamide Derivatives on Cell Cycle Distribution in Different Cancer Cell Lines

Compound/Derivative Class Cancer Cell Line Effect on Cell Cycle
2-Thiouracil-5-sulfonamides A-2780 (Ovarian) G1/S phase arrest
HT-29 (Colon) S phase arrest
MCF-7 (Breast) S phase arrest
HepG2 (Liver) G2/M phase arrest

Apoptosis Pathway Modulation

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Research on new benzo(b)thiophenesulphonamide 1,1-dioxide derivatives has shown that these compounds can induce a typical apoptotic process in human leukaemic CCRF-CEM cells.

The induced apoptosis involves several key events, including:

Cell shrinkage and phosphatidylserine translocation to the cell surface.

Mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c.

Activation of caspases, including caspase-3, -8, and -9.

The study also indicated that the apoptotic process is mediated by an increase in intracellular reactive oxygen species (ROS). The involvement of both caspase-8 and mitochondria-dependent pathways suggests a multi-faceted mechanism of apoptosis induction by these benzothiophene sulfonamide derivatives.

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Several sulfonamide derivatives have demonstrated the capacity to inhibit these processes.

For example, a series of indole-based benzenesulfonamides were found to have potent antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells. This effect was suggested to be mediated through the inhibition of carbonic anhydrase IX, an enzyme associated with promoting tumor cell migration and invasion in hypoxic conditions. While direct evidence for this compound is lacking, the broader class of sulfonamides shows promise in targeting pathways that regulate cancer cell motility. Inhibition of VEGFR-2 by certain sulfonamide derivatives is another mechanism that can contribute to the reduction of endothelial cell migration, a key process in angiogenesis which supports tumor growth and metastasis.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-bromo-N-alkylthiophene-2-sulfonamides
2-thiouracil-5-sulfonamide
benzo(b)thiophenesulphonamide 1,1-dioxide

Signaling Pathway Interactions (e.g., JNK, p38 MAPK)

Mitogen-activated protein kinases (MAPKs) are critical mediators of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, apoptosis, and stress responses. Among these, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are particularly responsive to cellular and environmental stressors. Activation of these pathways through phosphorylation can lead to the downstream activation of transcription factors, culminating in cellular responses such as the production of inflammatory mediators. nih.gov

The JNK and p38 MAPK signaling pathways are considered significant targets in the development of therapies for various diseases, including inflammatory conditions and cancer. nih.gov For instance, inhibitors of JNK and p38 MAPK have been shown to attenuate the production of pro-inflammatory cytokines, suggesting their therapeutic potential. nih.gov While the specific interactions of this compound with the JNK and p38 MAPK pathways have not been detailed in available research, the investigation of such interactions would be a crucial step in characterizing its pharmacological profile. Small molecules that modulate these pathways are of significant interest in drug discovery. nih.govresearchgate.net

Investigation of Reaction Mechanisms Underlying Biological Effects

The biological activity of a compound is intrinsically linked to its chemical reactivity. Understanding the potential reaction mechanisms through which a molecule can interact with biological targets is fundamental to drug development.

Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with their biological target. This mechanism often involves the reaction of an electrophilic functional group on the inhibitor with a nucleophilic residue (such as cysteine or lysine) on the target protein. acs.org The sulfonamide moiety and the benzothiophene ring system could potentially be involved in such interactions, either directly or following metabolic activation.

Recent studies have explored N-acyl-N-alkyl/aryl sulfonamides as cleavable electrophiles that can rapidly and efficiently acylate lysine residues in proteins, demonstrating the potential for sulfonamides to act as covalent modifiers. acs.org However, the propensity for covalent bond formation can also lead to promiscuous reactivity, where the compound reacts non-specifically with numerous proteins, potentially causing off-target effects and toxicity. Therefore, detailed investigations are necessary to determine if a compound like this compound acts via covalent mechanisms and to assess the specificity of such interactions.

The benzothiophene ring is an electron-rich aromatic system, and its reactivity can be influenced by substituents. Nucleophilic substitution reactions are fundamental processes in organic chemistry. organic-chemistry.org In the context of biological activity, a compound might undergo nucleophilic attack from a residue on a target enzyme or receptor.

Furthermore, the hydroxy substituent on the benzothiophene ring could potentially be oxidized in vivo to a quinone-like intermediate. Such structures are known to be electrophilic and can react with biological nucleophiles through mechanisms like addition-elimination. These types of reactions are critical for the mechanism of action of several known drugs and toxins. The specific involvement of these chemical processes in the biological effects of this compound remains a subject for future research.

Due to the absence of specific preclinical research data for the chemical compound “this compound” in the provided search results, the requested article focusing on its in vitro and in vivo pharmacology cannot be generated.

Extensive searches for "this compound" and its alternative name "5-hydroxybenzo[b]thiophene-2-sulfonamide" did not yield any specific studies detailing its target engagement in cell-based assays, selectivity profiling in cancer and normal cell lines, efficacy in murine models, or pharmacokinetic data in preclinical species. The available information pertains to broader classes of related compounds, such as benzothiophene or sulfonamide derivatives, but does not provide the specific data required to accurately and informatively populate the requested article outline for this particular molecule.

Therefore, to maintain scientific accuracy and adhere to the strict content inclusions, the generation of the article is not possible at this time.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced 5-Hydroxy-1-benzothiophene-2-sulfonamide Analogues for Enhanced Activity

The development of advanced analogues of this compound is a critical avenue of research aimed at improving its biological activity and selectivity. Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of these new molecules. researchgate.netnih.gov Key modifications to the core structure can be systematically explored to enhance interactions with biological targets.

One promising strategy involves the modification of the carboxamide moiety, as demonstrated in studies on related 5-hydroxybenzothiophene-2-carboxamides. researchgate.netmdpi.com By replacing the 5-methoxy group with a 5-hydroxy group, researchers have successfully broadened the inhibitory effects of these compounds to include multiple kinases. researchgate.netmdpi.com This suggests that similar modifications to the sulfonamide group could yield analogues with enhanced and expanded activity profiles. For instance, the synthesis of N-benzylated 5-hydroxybenzothiophene-2-carboxamides has led to the identification of potent multi-kinase inhibitors. mdpi.com

Future synthetic efforts will likely focus on:

Substitution on the benzene (B151609) ring: Introducing various functional groups to the aromatic ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding affinity and selectivity for target proteins.

Modification of the sulfonamide group: Synthesizing a library of derivatives with different substituents on the sulfonamide nitrogen can explore new binding interactions and influence pharmacokinetic properties.

Introduction of lipophilic substituents: Increasing the lipophilicity of the molecule can enhance cell membrane permeability and cytotoxic activity, as has been observed with other benzo[b]thiophene sulfonamide derivatives. nih.govrug.nl

These synthetic endeavors will be crucial in developing next-generation this compound analogues with superior therapeutic properties.

Exploration of Novel Biological Targets and Pathways for this compound

While initial research has highlighted the potential of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors, a comprehensive exploration of their biological targets and mechanisms of action is warranted. researchgate.netnih.govnih.gov The structural similarity to other biologically active sulfonamides suggests a broad range of potential applications. nih.gov

Key areas for future investigation include:

Multi-kinase Inhibition: Building on the finding that related 5-hydroxybenzothiophene-2-carboxamides can inhibit multiple kinases such as Dyrk1A, Dyrk1B, and Clk1, it is crucial to investigate whether this compound and its analogues exhibit a similar inhibitory profile. researchgate.netmdpi.com These kinases are implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. researchgate.netmdpi.com

Anticancer Activity: The anticancer potential of this class of compounds is a primary focus. Research has shown that derivatives can induce cell cycle arrest and apoptosis in cancer cells, including glioblastoma. nih.govnih.gov Future studies should aim to elucidate the specific signaling pathways affected by this compound and its analogues in different cancer types. The potential to overcome chemoresistance is also a significant area of interest. nih.govnih.gov

Carbonic Anhydrase Inhibition: Benzothiophene (B83047) sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. nih.gov Inhibition of specific carbonic anhydrase isoforms has therapeutic implications for conditions like glaucoma. nih.gov Therefore, assessing the inhibitory activity of this compound against various carbonic anhydrase isozymes could reveal new therapeutic opportunities.

A thorough understanding of the biological targets and pathways modulated by this compound will be essential for its development as a targeted therapy.

Advanced Computational Modeling and Drug Design Strategies for Optimization

Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the optimization of lead compounds like this compound. semanticscholar.orgopenaccesspub.org These in silico approaches can provide valuable insights into the molecular interactions between the compound and its biological targets, guiding the design of more potent and selective analogues. mdpi.comnih.gov

Future computational research should focus on:

Molecular Docking: Docking studies can predict the binding modes of this compound and its derivatives within the active sites of target proteins, such as various kinases. mdpi.com This information can help rationalize observed structure-activity relationships and guide the design of new compounds with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the chemical structure of the analogues and their biological activity. semanticscholar.org This can aid in predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore Modeling: This technique can identify the essential structural features required for the biological activity of this compound. nih.gov The resulting pharmacophore model can then be used to screen virtual libraries of compounds to identify novel scaffolds with similar activity.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable pharmacokinetic profiles. openaccesspub.org This can help to reduce the likelihood of late-stage failures in drug development.

The integration of these computational strategies into the drug discovery pipeline will facilitate a more efficient and rational approach to the optimization of this compound.

Strategic Development of this compound for Targeted Therapies

The ultimate goal of research into this compound is its translation into effective targeted therapies for various diseases, with a significant emphasis on cancer. researchgate.netnih.govnih.gov A strategic development plan is necessary to navigate the path from promising lead compound to clinical candidate.

Key strategic considerations include:

Focus on Multi-Targeting: A multi-targeting approach, where a single drug inhibits multiple disease-relevant targets, is an attractive strategy for complex diseases like cancer. researchgate.netmdpi.com Given the potential of 5-hydroxybenzothiophene derivatives to act as multi-kinase inhibitors, this should be a central theme in their development.

Glioblastoma and Other Cancers: The demonstrated activity of related compounds against glioblastoma cells suggests that this aggressive brain cancer could be a primary indication for therapeutic development. nih.govnih.gov Further preclinical studies in relevant animal models are essential to validate its in vivo efficacy. The broad-spectrum anticancer activity also warrants investigation in other cancer types. nih.govnih.gov

Combination Therapies: Exploring the synergistic effects of this compound with existing anticancer drugs could lead to more effective treatment regimens and potentially overcome drug resistance.

Biomarker Development: Identifying predictive biomarkers will be crucial for patient stratification in future clinical trials, ensuring that the therapy is administered to patients who are most likely to respond.

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-1-benzothiophene-2-sulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the benzothiophene core, followed by hydroxylation. Key steps include:
  • Sulfonamide Formation : React 1-benzothiophene-2-sulfonyl chloride with ammonia under anhydrous conditions (e.g., THF, 0°C).
  • Hydroxylation : Introduce the hydroxy group via electrophilic substitution using a protected directing group (e.g., acetyl) to prevent over-oxidation.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm sulfonamide (-SO2_2NH2_2) protons (δ 7.8–8.2 ppm) and aromatic hydroxyl groups (δ 10–12 ppm).
  • IR : Detect sulfonamide S=O stretches (1320–1350 cm1^{-1}) and O-H stretches (3200–3600 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M-H]^- .

Advanced Research Questions

Q. How do substituent effects on the benzothiophene ring influence pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at position 5.
  • Bioassay Design : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2_2 hydration assays. Correlate IC50_{50} values with Hammett constants (σ) of substituents .
  • Data Analysis : Use multivariate regression to identify key steric/electronic parameters driving activity.

Q. How can contradictory reports on metabolic stability of this compound be resolved?

  • Methodological Answer :
  • Comparative Studies : Replicate assays under standardized conditions (e.g., human liver microsomes, NADPH cofactor, pH 7.4).
  • Analytical Harmonization : Quantify parent compound and metabolites via LC-MS/MS with isotopically labeled internal standards.
  • Meta-Analysis : Apply Cochrane review principles to assess bias in prior studies (e.g., sample size, incubation time variations) .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with X-ray crystal structures (e.g., PDB: 3KS3 for CA-II). Parameterize the sulfonamide group for flexible docking.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of hydrogen bonds with Thr199/Glu106 residues.
  • Free Energy Calculations : Apply MM-PBSA to compare binding affinities of derivatives .

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